5-Bromo-2-(methylthio)thiazole

Description

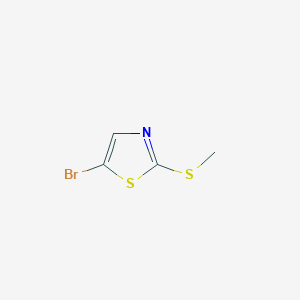

5-Bromo-2-(methylthio)thiazole (C₅H₄BrNS₂) is a brominated thiazole derivative featuring a methylthio (-SCH₃) substituent at position 2 and a bromine atom at position 5 (Figure 1). This compound is primarily utilized as a precursor in palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, due to the reactivity of its C–Br and C–S bonds . Its molecular weight is 224.13 g/mol, and its structure enables selective functionalization, making it valuable in synthesizing complex heterocyclic systems for pharmaceutical and materials science applications .

Properties

IUPAC Name |

5-bromo-2-methylsulfanyl-1,3-thiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrNS2/c1-7-4-6-2-3(5)8-4/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRHQZZDYBHAEMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=C(S1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrNS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

956293-02-0 | |

| Record name | 5-bromo-2-(methylsulfanyl)-1,3-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(methylthio)thiazole typically involves the bromination of 2-(methylthio)thiazole. One common method is the reaction of 2-(methylthio)thiazole with bromine in the presence of a suitable solvent, such as acetic acid or chloroform. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to the large-scale production of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(methylthio)thiazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

Substitution: Formation of 2-(methylthio)thiazole derivatives with various functional groups.

Oxidation: Formation of 5-Bromo-2-(methylsulfinyl)thiazole or 5-Bromo-2-(methylsulfonyl)thiazole.

Reduction: Formation of 2-(methylthio)thiazole.

Scientific Research Applications

Antimicrobial Activity

5-Bromo-2-(methylthio)thiazole has been studied for its antimicrobial properties, which are significant in addressing bacterial and fungal infections. Research indicates that thiazole derivatives exhibit notable antibacterial and antifungal activities.

- Mechanism of Action : The compound's antimicrobial efficacy is often attributed to its ability to inhibit specific bacterial enzymes. For instance, molecular docking studies have suggested that it may inhibit MurB enzyme in Escherichia coli, which is crucial for bacterial cell wall synthesis .

- Case Studies : In various studies, thiazole derivatives showed higher potency against resistant strains of bacteria compared to conventional antibiotics. For example, certain derivatives demonstrated better activity against E. coli and Pseudomonas aeruginosa, outperforming standard treatments like ampicillin .

Anticancer Properties

The anticancer potential of this compound has been explored through various synthetic derivatives.

- Research Findings : Thiazole compounds have been reported to induce apoptosis in cancer cells and inhibit tumor growth through multiple pathways, including the modulation of cell cycle progression and apoptosis-related proteins .

- Case Studies : Specific studies have highlighted the synthesis of thiazole-based compounds that exhibit cytotoxic effects on cancer cell lines, suggesting their potential use as chemotherapeutic agents .

Other Pharmacological Activities

In addition to antimicrobial and anticancer properties, this compound derivatives have shown promise in other therapeutic areas:

- Anti-inflammatory Effects : Some thiazole derivatives have demonstrated anti-inflammatory properties, making them candidates for treating inflammatory diseases .

- Antidiabetic Activity : Research has indicated that certain thiazole compounds can enhance insulin sensitivity and lower blood glucose levels, contributing to their potential use in diabetes management .

- Neuroprotective Effects : There is emerging evidence suggesting that thiazole derivatives may offer neuroprotective benefits, which could be relevant in the context of neurodegenerative diseases .

Synthesis and Structure-Activity Relationship (SAR)

Understanding the synthesis and structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activities.

| Substituent Position | Effect on Activity |

|---|---|

| 3-position | Increased antibacterial activity |

| 4-position | Decreased activity |

| Halogen substitutions | Varied effects depending on position |

Research has shown that the presence of bromine at the 5-position enhances the compound's biological activity, while modifications at other positions can either enhance or diminish efficacy .

Mechanism of Action

The mechanism of action of 5-Bromo-2-(methylthio)thiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The bromine atom and the thiazole ring can participate in various interactions, including hydrogen bonding and π-π stacking, to modulate the activity of the target molecule.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazole derivatives with bromine and diverse substituents exhibit distinct electronic, steric, and reactivity profiles. Below is a systematic comparison of 5-bromo-2-(methylthio)thiazole with structurally related compounds:

Substituent Effects on Reactivity

- 5-Bromo-2-chlorothiazole (C₃HBrClNS) : The chlorine atom at position 2 enhances electrophilicity compared to the methylthio group, making it more reactive in nucleophilic aromatic substitution (SNAr) reactions. However, the C–Cl bond is less stable under harsh conditions, limiting its utility in multi-step syntheses .

- 5-Bromo-2-(3-fluorophenyl)thiazole (C₉H₅BrFNS) : The electron-withdrawing fluorine atom on the phenyl ring increases the electrophilicity of the thiazole core, facilitating Suzuki-Miyaura couplings. However, steric hindrance from the bulky aryl group may reduce reaction yields compared to methylthio-substituted analogs .

- 5-Bromo-2-methylbenzothiazole (C₈H₆BrNS) : The fused benzene ring in benzothiazole derivatives enhances π-conjugation, altering electronic properties and increasing lipophilicity. This structural feature is advantageous in drug design but reduces solubility in polar solvents .

Functional Group Compatibility

- Methylthio (-SCH₃) vs. Methoxy (-OCH₃) : The methylthio group in this compound acts as a directing group in cross-coupling reactions, whereas methoxy substituents (e.g., 5-bromo-2-ethoxythiazole) are less effective due to weaker coordination with transition-metal catalysts .

- Bromine vs. Other Halogens : Bromine’s moderate electronegativity and leaving-group ability balance reactivity and stability. In contrast, 5-iodo analogs exhibit higher reactivity but are prone to premature decomposition, while 5-chloro derivatives require harsher reaction conditions .

Data Tables

Table 1: Structural and Physicochemical Properties

Table 2: Reaction Yields in Cross-Coupling Reactions

Research Findings and Limitations

- Electronic Effects : The methylthio group in this compound donates electrons via resonance, stabilizing intermediates in palladium-catalyzed reactions. This contrasts with electron-withdrawing groups (e.g., -Cl, -F), which accelerate oxidative addition but may destabilize catalysts .

- Steric Limitations : Bulky substituents (e.g., 4-methylphenyl in 5-bromo-2-(4-methylphenyl)-1,3-thiazole) reduce reaction efficiency in coupling reactions due to steric hindrance .

- Synthetic Challenges : Derivatives like 5-bromo-2-(tert-butyldimethylsilyl)-4-methylthiazole require protective-group strategies to prevent desilylation during functionalization .

Biological Activity

5-Bromo-2-(methylthio)thiazole is an organic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound, characterized by its unique thiazole structure, has been studied for various therapeutic applications due to its diverse biological properties.

- Molecular Formula : C8H6BrNS2

- Molecular Weight : 260.17 g/mol

The presence of a bromine atom and a methylthio group contributes to the compound's reactivity and biological potential. Thiazole derivatives, including this compound, have been associated with numerous biological activities such as antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects .

This compound acts through various biochemical pathways:

- Ligand Activity : It has been shown to act as a ligand for estrogen receptors, potentially influencing hormonal pathways .

- Enzyme Interaction : The compound may inhibit key enzymes involved in critical biological processes, such as acetylcholinesterase (AChE), which is relevant in treating neurodegenerative diseases like Alzheimer's .

- Antimicrobial Action : It exhibits antimicrobial properties against various bacterial and fungal species, making it a candidate for developing new antibiotics .

Antimicrobial Activity

Research has demonstrated that this compound possesses significant antimicrobial properties. In vitro studies have shown effectiveness against a range of pathogens:

| Pathogen Type | Activity Observed |

|---|---|

| Bacteria | Inhibition of growth in several strains |

| Fungi | Effective against common fungal infections |

Molecular docking studies support these findings, indicating strong binding affinity to bacterial targets .

Anticancer Properties

The compound has been evaluated for its anticancer potential, particularly in inhibiting DNA topoisomerase I (Top1). A series of thiazole derivatives were tested, revealing that some compounds exhibited higher Top1 inhibitory activity than established drugs. This suggests that this compound could be a valuable lead in cancer therapy .

Neuroprotective Effects

In studies focusing on neuroprotection, this compound showed potential as an AChE inhibitor. Compounds with similar structures have demonstrated significant AChE inhibitory activity, which is crucial for enhancing cognitive function in Alzheimer's disease models .

Case Studies and Research Findings

- Antimicrobial Evaluation : A study assessed the antimicrobial efficacy of various thiazoles, including this compound. Results indicated potent activity against both Gram-positive and Gram-negative bacteria.

- Cytotoxicity Studies : In vitro cytotoxicity assays revealed that this compound can induce apoptosis in cancer cell lines, highlighting its potential as an anticancer agent.

- Docking Studies : Computational studies involving molecular docking have shown that this compound has favorable interactions with target proteins implicated in cancer and microbial resistance .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 5-Bromo-2-(methylthio)thiazole, and what are critical optimization parameters?

- Methodology : The synthesis typically involves bromination of a thiazole precursor. For example, bromination of 2-(methylthio)thiazole derivatives using reagents like or in a polar aprotic solvent (e.g., ) under controlled temperatures (0–25°C) . Key parameters include stoichiometric control of bromine equivalents to avoid over-bromination and monitoring reaction progress via TLC or NMR. Yields range between 50–70% under optimized conditions .

Q. How can NMR spectroscopy characterize this compound, and what are diagnostic spectral features?

- Methodology : -NMR analysis in reveals distinct signals:

- Methylthio () protons: δ 2.5–2.7 ppm (singlet).

- Thiazole ring protons: δ 7.1–7.3 ppm (C4-H) and δ 8.0–8.2 ppm (C5-H), split by coupling with adjacent bromine .

-NMR shows quaternary carbons (C2, C5) at δ 150–160 ppm, while the methylthio carbon appears at δ 15–18 ppm .

Q. What purification techniques are optimal for isolating this compound from reaction mixtures?

- Methodology : Column chromatography using silica gel with hexane/ethyl acetate (8:2) effectively separates the product from byproducts. Recrystallization from ethanol/water mixtures improves purity (>95%) .

Advanced Research Questions

Q. How does the bromine substituent influence the reactivity of this compound in cross-coupling reactions?

- Methodology : Bromine at C5 facilitates Suzuki-Miyaura or Buchwald-Hartwig couplings. For example, Pd-catalyzed coupling with aryl boronic acids in at 80°C yields biaryl derivatives. The methylthio group stabilizes intermediates via sulfur-metal interactions, enhancing reaction efficiency .

Q. What computational methods predict the electronic properties of this compound, and how do they guide drug design?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) reveal:

- High electrophilicity at C5 (Mulliken charge: +0.35) due to bromine’s inductive effect.

- Methylthio group enhances lipophilicity (logP ≈ 2.8), critical for blood-brain barrier penetration in CNS-targeted drugs .

Q. How can photochemical reactions utilize this compound for C–H functionalization?

- Methodology : Under UV light (λ = 254 nm), the compound undergoes homolytic C–Br bond cleavage, generating a thiyl radical. This intermediate abstracts hydrogen from alkanes or alcohols, enabling alkylation of heteroarenes. Optimization includes radical scavengers (e.g., TEMPO) to suppress side reactions .

Q. What role does this compound play in designing Topoisomerase IB inhibitors?

- Methodology : Structural analogs (e.g., bromomethyl-thiazole derivatives) intercalate DNA and inhibit Topo IB by stabilizing the DNA-enzyme complex. IC values are determined via plasmid relaxation assays, with substituent modifications (e.g., fluorophenyl groups) improving potency .

Critical Analysis of Contradictory Evidence

- Safety Data Gaps : While provides a GHS-compliant SDS, critical parameters (e.g., LD, ecotoxicity) are labeled "no data available," necessitating independent toxicity profiling .

- Synthetic Yields : reports 54–65% yields for bromomethyl-thiazoles, but direct extrapolation to this compound requires validation due to structural differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.